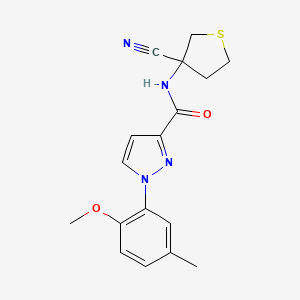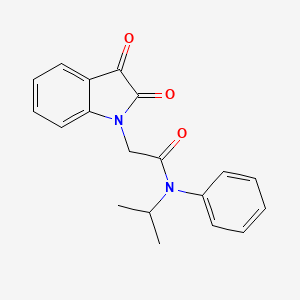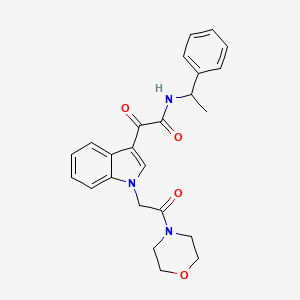
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide, also known as MIPEP, is a chemical compound that has been widely studied for its potential applications in the field of scientific research. MIPEP is a peptide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively investigated. In
Aplicaciones Científicas De Investigación
Antifungal Applications
One significant application of compounds structurally related to 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide is in antifungal treatments. For instance, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as effective fungicidal agents against various Candida and Aspergillus species. Modifications to this compound have enhanced plasmatic stability while maintaining antifungal activity, with certain derivatives showing broad antifungal in vitro activity against molds and dermatophytes, and in vivo efficacy in a murine model of systemic Candida albicans infection (Bardiot et al., 2015).
Structural and Spectroscopic Characterization
The structural and spectroscopic features of compounds related to 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide have been a focus of research. For example, the crystal structures of certain (oxothiazolidin-2-ylidene)acetamides, which include morpholinyl groups, were described and compared with related structures (Galushchinskiy et al., 2017).
Synthesis and Antimicrobial Evaluation
Another area of interest is the synthesis and antimicrobial evaluation of derivatives of this compound. A study detailed the preparation and structural elucidation of certain 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which were screened for antimicrobial activity. Some of these compounds exhibited significant activity against various microbial species, highlighting their potential in antimicrobial applications (Gul et al., 2017).
Antimicrobial Agents and Molecular Docking Studies
A related study focused on synthesizing N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides and their evaluation as antimicrobial agents. The compounds were assessed for their activity against various bacteria and fungi, with molecular docking studies revealing potential binding modes to target proteins (Almutairi et al., 2018).
Chemoselective Synthesis
The chemoselective synthesis of novel compounds is also an area of exploration. For instance, a study described a new route for synthesizing 6-aroyl-4-(4H-triazol-3-yl)thiomorpholin-3-ones from related acetamide derivatives, contributing to the development of novel compounds with potential biological activities (Krishnaraj & Muthusubramanian, 2012).
CNS Depressant Activity
Exploring central nervous system (CNS) depressant activity is another application. A study synthesized heterocyclic derivatives of morpholino-N-acetyl indoles, showing that some of these compounds exhibited notable CNS depressant activity compared to a reference standard (Rawat & Shukla, 2016).
Propiedades
IUPAC Name |
2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-17(18-7-3-2-4-8-18)25-24(30)23(29)20-15-27(21-10-6-5-9-19(20)21)16-22(28)26-11-13-31-14-12-26/h2-10,15,17H,11-14,16H2,1H3,(H,25,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFKXGQQTJALNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2367394.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2367395.png)
![4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine](/img/structure/B2367397.png)
![5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2367398.png)
![1-(4-(Difluoromethoxy)phenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2367399.png)
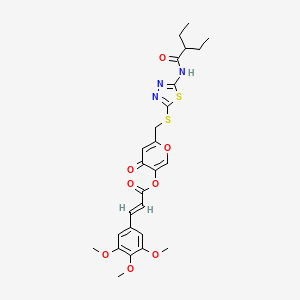
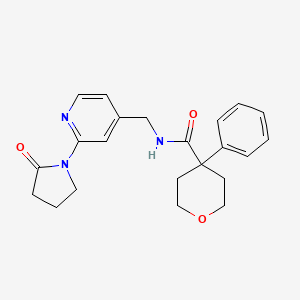
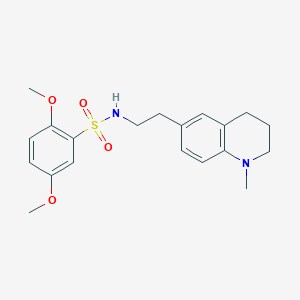
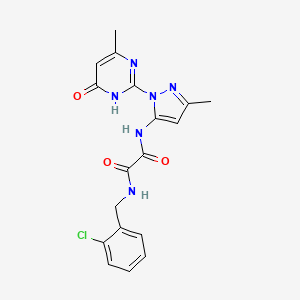
![3-Methyl-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2367409.png)

